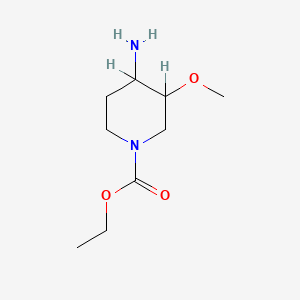

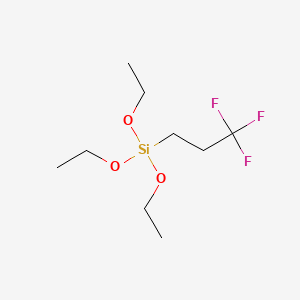

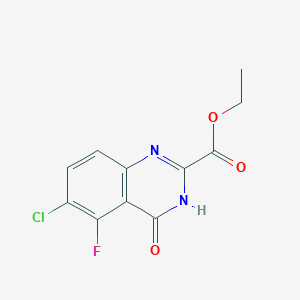

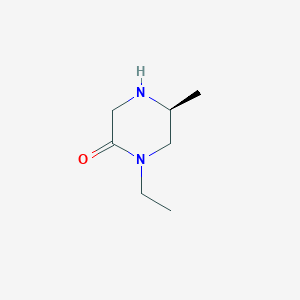

![molecular formula C8H8N2O B3030195 5-甲氧基吡唑并[1,5-A]吡啶 CAS No. 877994-06-4](/img/structure/B3030195.png)

5-甲氧基吡唑并[1,5-A]吡啶

描述

5-Methoxypyrazolo[1,5-a]pyridine is a compound that belongs to the class of pyrazolopyridines, which are heterocyclic aromatic compounds containing both pyrazole and pyridine rings. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves cyclization reactions and can be achieved through various methods. For instance, 3-formylpyrazolo[1,5-a]pyrimidines, which are closely related to pyrazolopyridines, can be synthesized via a one-pot microwave-assisted process involving cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by formylation using Vilsmeyer-Haack reagent . Similarly, bipyrazolo[1,5-a]pyridines have been synthesized through palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors, demonstrating good functional group tolerance and high yields . These methods highlight the versatility and efficiency of modern synthetic approaches in the preparation of pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of nitrogen atoms in the heterocyclic rings, which can significantly influence the electronic properties of the molecules. X-ray diffraction analysis has been used to determine the structures and regioselectivity of the reactions involved in their synthesis . Additionally, theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to predict the structural parameters and vibrational frequencies of related compounds .

Chemical Reactions Analysis

Pyrazolopyridines can undergo various chemical reactions, including further functionalization and derivatization. For example, bipyrazolo[1,5-a]pyridines have been subjected to palladium-mediated ortho C-H bond activation followed by hypervalent iodine-induced chlorination to extend their π-conjugation and induce twisted conformations . These reactions not only modify the molecular structure but also have a profound impact on the photophysical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridines are influenced by their molecular structure. For instance, pyrazolo[1,5-a]pyrimidines have shown significant fluorescence, with some derivatives exhibiting large Stokes shifts and high quantum yields due to intramolecular charge transfer (ICT) . The introduction of diaryl groups onto the bipyrazolo[1,5-a]pyridine scaffold has been shown to induce aggregation-induced emission enhancement properties, which is a desirable feature for the development of luminescent materials . The molecular electrostatic potential (MEP) maps and frontier molecular orbitals of related compounds have also been analyzed to understand their surface properties and potential interactions .

科学研究应用

合成和对腺苷受体的亲和力

- Manetti 等人 (2005) 的一项研究涉及合成 4-氨基吡唑并[3,4-b]吡啶并评估它们对各种腺苷受体的亲和力。一些化合物对 A1 受体亚型表现出高亲和力和选择性,明显优于文献中报道的其他吡唑并吡啶。这些化合物的合成和 3D QSAR 提供了对其结构与对 A1 腺苷受体亲和力之间关系的见解 (Manetti 等人,2005)。

吡唑并[1,5-a]嘧啶和相关化合物的合成

- Abdelriheem 等人 (2017) 报道了吡唑并[1,5-a]嘧啶的合成,它们被公认为嘌呤生化反应中的抗代谢物。该研究详细介绍了这些化合物的有效合成方法,这些化合物已显示出抗锥虫活性 (Abdelriheem 等人,2017)。

磷酸二酯酶抑制剂

- Ochiai 等人 (2012) 合成了诸如 (-)-6-(7-甲氧基-2-三氟甲基吡唑并[1,5-a]吡啶-4-基)-5-甲基-4,5-二氢-3-(2H)-吡啶并酮之类的化合物,这是一种具有支气管扩张和抗炎活性的双重 PDE3/4 抑制剂。该研究探讨了吡唑并[1,5-a]吡啶亚基的变化,以优化抑制曲线,并确定了核心单元的潜在替代物 (Ochiai 等人,2012)。

抗癌活性和对 PI3Ks 的抑制作用

- Wang 等人 (2015) 的一项研究重点是对结构为 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的化合物进行改性。改性涉及用烷基脲部分取代乙酰胺基团,从而生成具有有效抗增殖活性、毒性降低以及对 PI3Ks 和 mTOR 具有显着抑制作用的化合物,表明它们作为抗癌剂的潜力 (Wang 等人,2015)。

荧光探针和光学性质

- Castillo 等人 (2018) 开发了一种一锅法合成 3-甲酰基吡唑并[1,5-a]嘧啶。这些化合物被用作合成功能性荧光团的中间体,由于其光物理性质,包括某些衍生物中的大斯托克斯位移和显着的荧光强度,显示出用作荧光探针的潜力 (Castillo 等人,2018)。

安全和危害

属性

IUPAC Name |

5-methoxypyrazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHWRVFKEWFTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=NN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738469 | |

| Record name | 5-Methoxypyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxypyrazolo[1,5-A]pyridine | |

CAS RN |

877994-06-4 | |

| Record name | 5-Methoxypyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

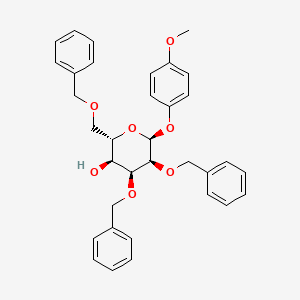

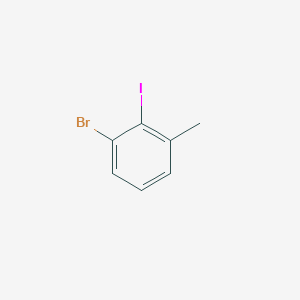

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)